O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol, also commonly referred to as NHS-PEG-NHS, is a synthetic, bifunctional linker molecule widely used in bioconjugation reactions within scientific research []. It is not found naturally and is specifically designed to covalently attach biomolecules together.
The significance of NHS-PEG-NHS lies in its ability to create stable bonds between various biomolecules, including proteins, antibodies, peptides, and nanoparticles. This allows researchers to engineer novel bioconjugates with tailored properties for applications in drug delivery, diagnostics, and biomaterial design [].
The key feature of NHS-PEG-NHS is its bifunctional structure. It possesses two N-hydroxysuccinimide (NHS) ester groups at each end of a polyethylene glycol (PEG) spacer [].
The synthesis of NHS-PEG-NHS typically involves the coupling of activated PEG chains with N-hydroxysuccinimide (NHS) in a multi-step organic reaction process. The specific details of the synthesis may vary depending on the desired molecular weight of the PEG spacer.
NHS-PEG-NHS reacts readily with primary amines present in biomolecules through nucleophilic attack on the NHS ester groups. This forms stable amide bonds, linking the biomolecule to both ends of the PEG spacer via the following general reaction scheme []:
(Biomolecule)-NH2 + NHS-PEG-NHS + (Biomolecule)-NH2 → (Biomolecule)-NH-CO-PEG-(Biomolecule)-NH-CO-(Biomolecule)
This reaction is typically carried out in aqueous buffers under mild physiological conditions to ensure biomolecule stability [].
NHS-PEG-NHS can also react with other nucleophiles, although the reaction with primary amines is generally preferred due to their abundance in biomolecules.
NHS-PEG-NHS acts as a linker molecule, covalently attaching biomolecules together through its reactive NHS ester groups. The PEG spacer provides several functionalities:
O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol, also known as NHS-PEG-NHS, is a water-soluble polyethylene glycol (PEG) derivative commonly used as a cross-linking agent in scientific research []. It contains N-hydroxysuccinimide (NHS) ester groups at both ends of the PEG chain, allowing it to covalently link biomolecules containing primary amines or amine-containing functional groups [].
NHS-PEG-NHS is widely employed in bioconjugation reactions to:
The length of the PEG spacer arm in NHS-PEG-NHS can be varied, impacting the flexibility and distance between the linked biomolecules []. NHS-PEG-NHS is generally non-toxic and biocompatible, making it suitable for various biological applications [].